molecular formula C6H10ClN5O B2779774 2-Chloro-N-[1-(1-methyltetrazol-5-yl)ethyl]acetamide CAS No. 2411256-91-0

2-Chloro-N-[1-(1-methyltetrazol-5-yl)ethyl]acetamide

Cat. No. B2779774
CAS RN: 2411256-91-0
M. Wt: 203.63
InChI Key: ZKAYEVOYEYZZDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Tetrazoles, which are part of the compound you’re interested in, can be synthesized through a heterocyclization reaction involving primary amines, orthoesters, and azides . This method was developed in the early 1970s and enables the synthesis of tetrazole and its 1-mono- and 1,5-disubstituted derivatives .


Chemical Reactions Analysis

Tetrazoles, including “2-Chloro-N-[1-(1-methyltetrazol-5-yl)ethyl]acetamide”, can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reaction with few active metals and produce new compounds which are explosives to shocks .

Safety and Hazards

Tetrazoles can decompose and emit toxic nitrogen fumes when heated . They can burst vigorously when exposed to shock, fire, and heat on friction .

properties

IUPAC Name

2-chloro-N-[1-(1-methyltetrazol-5-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN5O/c1-4(8-5(13)3-7)6-9-10-11-12(6)2/h4H,3H2,1-2H3,(H,8,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAYEVOYEYZZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=NN1C)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[1-(1-methyltetrazol-5-yl)ethyl]acetamide

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